molecular formula C12H16N2O3 B7875032 (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-propionamide

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-propionamide

Cat. No.: B7875032
M. Wt: 236.27 g/mol
InChI Key: HQRSYHZQMWOHBJ-IENPIDJESA-N
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Description

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-propionamide is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a propionamide backbone with an amino group and a benzodioxin moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-propionic acid and 2,3-dihydro-benzo[1,4]dioxin.

    Formation of Amide Bond: The key step involves the formation of an amide bond between the amino group of (S)-2-amino-propionic acid and the carboxyl group of a suitable derivative of 2,3-dihydro-benzo[1,4]dioxin. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:

    Optimization of Reaction Conditions: Adjusting parameters such as temperature, solvent, and reaction time to maximize efficiency.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to streamline the synthesis process and improve scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-propionamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: Researchers may use the compound to study its effects on biological systems, including its potential as a therapeutic agent.

    Industrial Applications: The compound’s properties may be exploited in various industrial processes, such as the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The benzodioxin moiety may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-butyramide: Similar structure with a butyramide backbone.

    (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide: Features an acetamide backbone instead of propionamide.

Uniqueness

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-propionamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, potentially leading to different biological activities compared to its racemic or other chiral counterparts.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and more

Properties

IUPAC Name

(2S)-2-amino-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8(13)12(15)14-6-9-7-16-10-4-2-3-5-11(10)17-9/h2-5,8-9H,6-7,13H2,1H3,(H,14,15)/t8-,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRSYHZQMWOHBJ-IENPIDJESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1COC2=CC=CC=C2O1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1COC2=CC=CC=C2O1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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